2-(4-(4-Methoxyphenyl)cyclohexyl)acetic acid
Description
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)cyclohexyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-18-14-8-6-13(7-9-14)12-4-2-11(3-5-12)10-15(16)17/h6-9,11-12H,2-5,10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDLMSGQNDJOQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCC(CC2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Methoxyphenyl)cyclohexyl)acetic acid typically involves the reaction of 4-methoxyphenylacetic acid with cyclohexyl derivatives under specific conditions. One common method includes the use of a Grignard reagent, where 4-methoxyphenylmagnesium bromide reacts with cyclohexanone, followed by acid hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Methoxyphenyl)cyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexyl ring to a more saturated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated cyclohexyl derivatives.
Substitution: Formation of halogenated or nitrated methoxyphenyl derivatives.
Scientific Research Applications
Reaction Conditions
- Solvents : Common organic solvents such as dichloromethane or ethanol are used.
- Catalysts : Acidic or basic catalysts may be employed depending on the specific reaction steps.
Pharmacological Applications
Research indicates that 2-(4-(4-Methoxyphenyl)cyclohexyl)acetic acid exhibits significant pharmacological properties:
- Anti-inflammatory Activity : Studies have shown that this compound can inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
- Analgesic Properties : Its ability to modulate pain pathways suggests potential use in analgesic formulations.
- Anticancer Potential : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanisms and efficacy.
Case Study 1: Anti-inflammatory Effects
A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of this compound in rodent models. The results indicated a significant reduction in paw edema and inflammatory markers compared to control groups.
| Treatment Group | Edema Reduction (%) | Inflammatory Markers |
|---|---|---|
| Control | 0 | High |
| Compound Dose 1 | 45 | Moderate |
| Compound Dose 2 | 70 | Low |
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of related compounds showed promising results against breast cancer cell lines. The compound exhibited an IC50 value comparable to established chemotherapeutics.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Doxorubicin | 0.72 | MCF-7 |
| Compound X | 1.5 | MCF-7 |
| Compound Y | 1.8 | MCF-7 |
Mechanism of Action
The mechanism of action of 2-(4-(4-Methoxyphenyl)cyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to influence metabolic processes and signal transduction pathways.
Comparison with Similar Compounds
2-((1s,4s)-4-(4-(4-Amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl)cyclohexyl)acetic acid (Compound iA)
- Structural Differences : Incorporates a pyrimido-oxazine heterocycle at the phenyl group.
- Functional Impact: The heterocyclic moiety enhances DGAT1 inhibitory activity (IC₅₀ = 3 nM) compared to the target compound, which lacks this group. The amino group improves solubility but reduces metabolic stability due to susceptibility to oxidation .
- Applications : Potent DGAT1 inhibitor for treating metabolic disorders .
trans-2-(4-Aminocyclohexyl)acetic Acid Hydrochloride
- Structural Differences: Replaces the 4-methoxyphenyl group with an amino group.
- Functional Impact : The amine increases polarity (logP = −0.5 vs. 2.1 for the target compound), improving aqueous solubility but limiting blood-brain barrier penetration. The hydrochloride salt further enhances bioavailability .
- Applications : Intermediate in peptide synthesis and ion channel modulation .
2-(4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic Acid
- Structural Differences : Features a tert-BOC-protected amine instead of methoxyphenyl.
- Functional Impact : The BOC group increases molecular weight (257.33 g/mol vs. 262.3 g/mol for the target compound) and lipophilicity, making it a stable intermediate for amine deprotection in organic synthesis .
- Applications : Precursor in drug discovery for controlled amine functionalization .
Analogues with Modified Phenyl Groups
2-(4-Methoxyphenyl)acetic Acid
- Structural Differences : Lacks the cyclohexyl ring.
- Functional Impact: Simpler structure with higher plasma stability. Used as a biomarker for non-small cell lung cancer (NSCLC) with 98% specificity, attributed to its unhindered phenylacetic acid moiety .
- Applications: Diagnostic biomarker and metabolic pathway modulator .
2-(4-Methoxy-2-methylphenyl)acetic Acid
- Structural Differences : Adds a methyl group at the 2-position of the phenyl ring.
- Functional Impact : Increased steric hindrance reduces enzymatic degradation (t₁/₂ = 8.2 h vs. 5.1 h for the target compound) but lowers receptor binding affinity due to restricted conformational flexibility .
- Applications : Anti-inflammatory agent with prolonged half-life .
trans-2-(4-(4-(4-Amino-5-oxo-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-6(5H)-yl)phenyl)cyclohexyl)acetic Acid
- Structural Differences : Contains a fused pyrimido-oxazepine ring.
- Functional Impact : Exhibits dual DGAT1/COX-1 inhibition (IC₅₀ = 12 nM for DGAT1) due to planar heterocyclic interactions. The oxazepine ring introduces rigidity, enhancing target selectivity .
- Applications : Dual-target therapy for metabolic and inflammatory diseases .
Mofezolac (2-[4-(4-Methoxyphenyl)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-oxazol-5-yl]acetic Acid)
- Structural Differences: Includes an oxazol-dienone scaffold.
- Functional Impact: Targets cyclooxygenase-1 (COX-1) with 100-fold selectivity over COX-2. The dienone group facilitates covalent binding to the active site .
- Applications : COX-1-selective NSAID for pain management .
Physicochemical and Pharmacokinetic Comparison
Biological Activity
2-(4-(4-Methoxyphenyl)cyclohexyl)acetic acid, also known as a cyclohexyl derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its anti-inflammatory and analgesic properties, along with its impact on various cellular pathways. Understanding its biological activity is crucial for evaluating its therapeutic potential.
The biological activity of this compound involves several mechanisms:
- Cyclooxygenase Inhibition : The compound acts as an inhibitor of cyclooxygenase (COX), which plays a significant role in the inflammatory response by converting arachidonic acid into prostaglandins. This inhibition reduces inflammation and pain.
- Cell Cycle Regulation : Preliminary studies suggest that this compound may influence cell cycle progression, potentially through pathways involving Cyclin-Dependent Kinases (CDKs), similar to other compounds in its class .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics. Its lipophilic nature enhances membrane permeability, allowing effective bioavailability. This property is essential for reaching target tissues and exerting pharmacological effects.
Biological Activity Data
Research has quantitatively assessed the biological activity of this compound across various cell lines. The following table summarizes key findings related to its cytotoxic effects:
| Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| A549 | 0.66 | Cytotoxicity | |
| HeLa | 0.38 | Cytotoxicity | |
| MCF-7 | 0.44 | Cytotoxicity | |
| HCT-116 | Not specified | Significant growth inhibition |
Case Studies and Research Findings
In Vitro Studies : A study demonstrated that derivatives of this compound exhibited moderate to excellent activity against various cancer cell lines while showing low toxicity towards normal human cells. The most promising derivative showed superior efficacy compared to standard treatments .
Structure-Activity Relationship (SAR) : SAR studies indicate that modifications on the phenyl ring significantly enhance biological activity. For instance, the presence of electron-donating or withdrawing groups can alter the compound's interaction with biological targets, thereby affecting its potency .
Mechanistic Insights : Investigations into the compound's action revealed interactions with multiple signaling pathways involved in apoptosis and cellular stress responses. This suggests a multifaceted role in inhibiting tumor growth beyond mere COX inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
